Welcome to the BenchChem Online Store!
molecular formula C12H15NO2S B1395095 1-Isopropyl-1-tosylmethyl isocyanide CAS No. 58379-84-3

1-Isopropyl-1-tosylmethyl isocyanide

Cat. No. B1395095
M. Wt: 237.32 g/mol
InChI Key: WOCSEJYLWXXSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321746B2

Procedure details

To a solution toluenesulfonylmethyl isocyanide (53 mg, 0.271 mmol) in DMSO (0.27 mL) and diethyl ether (0.27 mL) at room temperature was added NaH (60% suspension in oil, 21.71 mg, 0.543 mmol) in one portion as a solid. The resulting mixture was stirred for 20 min at room temperature after which time 2-bromopropene (0.038 mL, 0.407 mmol) was added and the reaction was stirred at for 1 h and then quenched by addition of water (8 mL) and extracted with EtOAc (8 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting crude material was purified by column chromatography (SiO2, 0-30% EtOAc/Heptane) to afford 1-((l-isocyano-2-methylpropyl)sulfonyl)-4-methylbenzene (41 mg, 0.173 mmol, 64% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.87 (d, J=7.1 Hz, 2H), 7.42 (d, J=7.1 Hz, 2H), 4.34 (s, 1H), 2.74 (s, 1H), 2.48 (s, 3H), 1.19 (dd, J=19.1, 6.6 Hz, 6H).
Name
toluenesulfonylmethyl isocyanide
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
21.71 mg
Type
reactant
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
solvent
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([S:7]([CH2:10][N+:11]#[C-:12])(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[H-].[Na+].Br[C:17]([CH3:19])=[CH2:18].[CH3:20]S(C)=O>C(OCC)C>[N+:11]([CH:10]([S:7]([C:2]1[CH:1]=[CH:6][C:5]([CH3:20])=[CH:4][CH:3]=1)(=[O:8])=[O:9])[CH:17]([CH3:19])[CH3:18])#[C-:12] |f:1.2|

Inputs

Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
53 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
21.71 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.27 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.27 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.038 mL
Type
reactant
Smiles
BrC(=C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred at for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
quenched by addition of water (8 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (8 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified by column chromatography (SiO2, 0-30% EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](#[C-])C(C(C)C)S(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.173 mmol
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.